4alpha-Methylcholest-8-en-3beta-ol
Description
Contextualization as a Key Methylsterol Intermediate
4α-Methylcholest-8-en-3β-ol is a 3β-sterol, specifically a cholestanoid with a methyl group at the 4α position. nih.govebi.ac.uk It emerges during the post-squalene phase of sterol biosynthesis, a series of modifications that convert the initial cyclized product, lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants), into functional sterols. nih.gov The defining characteristic of this phase is the removal of three "extra" methyl groups from the sterol core, two at the C-4 position and one at the C-14 position. mdpi.com
This compound is a key intermediate in the C4-demethylation process. nih.govmdpi.com This process is not a single reaction but a multi-step enzymatic sequence. In eukaryotes, it involves the sequential action of three enzymes: a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (3βHSD/D), and a 3-ketosteroid reductase (SR). nih.govmdpi.com 4α-Methylcholest-8-en-3β-ol is the product after the removal of the first methyl group from its precursor, 4,4-dimethyl-5α-cholesta-8-en-3β-ol, and is the substrate for the subsequent oxidative steps that will remove the remaining methyl group at the C-4 position. hmdb.cahmdb.ca
In the broader picture of cholesterol synthesis, two main pathways have been described after the formation of lanosterol: the Bloch pathway and the Kandutsch-Russell pathway. nih.govresearchgate.net These pathways are distinguished by when the reduction of the double bond in the side chain occurs. nih.gov 4α-Methylcholest-8-en-3β-ol is specifically recognized as an intermediate within the Kandutsch-Russell pathway, which involves sterols with a saturated side chain. nih.govnih.gov
Table 1: Chemical Properties of 4α-Methylcholest-8-en-3β-ol
| Property | Value | Source |
| IUPAC Name | (3β,4α,5α)-4-methylcholest-8-en-3-ol | nih.gov |
| Chemical Formula | C28H48O | ebi.ac.uk |
| Average Mass | 400.68012 g/mol | ebi.ac.uk |
| Monoisotopic Mass | 400.37052 Da | ebi.ac.uk |
| Class | 3β-sterol, Cholestanoid | ebi.ac.uk |
Foundational Significance in Eukaryotic Sterol Metabolic Pathways
The importance of 4α-Methylcholest-8-en-3β-ol and other 4-methylsterol intermediates (C4-SBIs) extends across the eukaryotic domain, highlighting their foundational role in cellular life. nih.gov These molecules are not merely stepping stones but are integral to the production of cholesterol in mammals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants. nih.govnih.gov The tightly controlled progression through the C4-demethylation steps, where 4α-Methylcholest-8-en-3β-ol is a key player, is crucial for normal cellular function and development. nih.gov
Genetic defects or chemical inhibition of the enzymes responsible for processing these methylsterols can lead to their accumulation, resulting in severe cellular and developmental problems in various organisms. nih.govnih.gov This underscores the necessity of the efficient conversion of these intermediates.
Furthermore, research indicates that C4-SBIs are more than just metabolic precursors. There is growing evidence that they can function as signaling molecules. nih.govnih.gov For instance, certain oxygenated C4-SBIs have been implicated in significant biological processes such as immune system development in mammals. nih.gov While 4-methylsterols themselves may exhibit weaker binding affinities to nuclear receptors compared to their oxygenated derivatives, their presence and flux through the pathway are part of a complex regulatory network. nih.gov
The enzymatic machinery for C4-demethylation is highly conserved, yet displays interesting variations across different life forms. While animals and yeast typically use a single set of enzymes to consecutively remove the two C-4 methyl groups, plants employ two distinct sterol methyl oxidase (SMO) complexes, one for 4,4-dimethylsterols and another for 4α-methylsterols. mdpi.comresearchgate.net This highlights the evolutionary adaptation of this fundamental pathway. The very existence of this compound and its specific place in the metabolic sequence is a testament to the elegant and essential nature of sterol biosynthesis in all eukaryotes.
Table 2: Metabolic Positioning of 4α-Methylcholest-8-en-3β-ol in the Kandutsch-Russell Pathway
| Precursor | Intermediate | Subsequent Product (after further oxidation and decarboxylation) |
| 4,4-Dimethyl-5α-cholesta-8-en-3β-ol | 4α-Methylcholest-8-en-3β-ol | Lathosterol (5α-cholest-7-en-3β-ol) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,4S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-24,26,29H,7-17H2,1-6H3/t19-,20+,22-,23?,24+,26+,27-,28+/m1/s1 |
InChI Key |
SCEZIHJVTBQOLS-GDNVEGMJSA-N |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@]2(C1CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C |
Origin of Product |
United States |
Biological Significance and Physiological Implications of 4α Methylcholest 8 En 3β Ol Research
Role in Cellular Sterol Homeostasis and Lipid Regulation
4α-Methylcholest-8-en-3β-ol is a key intermediate in the biosynthesis of sterols, which are essential molecules for maintaining cellular health. nih.govhmdb.ca In many organisms, the production and levels of sterols are tightly controlled to ensure proper cellular function. nih.gov This compound is part of the complex network that regulates the amount of cholesterol and other sterols within cells. nih.govnih.gov
The accumulation of 4-methylsterols, including 4α-methylcholest-8-en-3β-ol, due to genetic or biochemical issues can lead to significant problems in cellular and developmental processes. nih.gov For instance, in mammals, such accumulations are associated with developmental abnormalities. nih.gov This highlights the importance of the proper metabolism of this and related compounds for maintaining cellular and organismal health.
Influence on Membrane Structure and Function
As a sterol, 4α-methylcholest-8-en-3β-ol is a component of cellular membranes, where it plays a role in defining their physical properties. While cholesterol is the most well-known membrane sterol in mammals, other sterols like 4α-methylcholest-8-en-3β-ol also contribute to membrane fluidity, permeability, and the function of membrane-bound proteins.
The enzymes involved in the metabolism of 4α-methylcholest-8-en-3β-ol are membrane-bound, underscoring the close relationship between this sterol and cellular membranes. hmdb.ca The precise effects of 4α-methylcholest-8-en-3β-ol on membrane dynamics are an area of ongoing research, but its structural similarity to cholesterol suggests it can influence the packing of lipids and the organization of membrane domains.
Participation in Intracellular Signaling Pathways
Recent research has indicated that 4-methylsterols are not just structural components or metabolic intermediates but can also act as signaling molecules. nih.gov They have been shown to interfere with major signaling pathways in both plants and mammals. nih.gov For example, in mammals, the accumulation of certain 4-methylsterols has been linked to disruptions in the Sonic hedgehog (SHH) signaling pathway, which is crucial for development. nih.gov
While the direct signaling role of 4α-methylcholest-8-en-3β-ol itself is still being elucidated, the broader class of 4-methylsterols to which it belongs has been implicated as essential players in processes like immune system development. nih.gov
Developmental and Growth Regulatory Roles
The importance of 4α-methylcholest-8-en-3β-ol and related sterols in development is evident in various model organisms.
Sterol-Dependent Development in Caenorhabditis elegans
The nematode C. elegans is unable to synthesize sterols and must obtain them from its diet. usda.gov This organism metabolizes dietary cholesterol into other sterols, including significant amounts of 4-methylsterols. usda.gov These 4-methylsterols are not simply byproducts but appear to have functional roles in the worm's development. usda.gov
Studies have shown that specific 4-methylsterols are crucial for the developmental transition of C. elegans into the dauer larval stage, a stress-resistant, alternative developmental state. nih.gov This indicates that 4-methylsterols, derived from compounds like 4α-methylcholest-8-en-3β-ol, are critical for developmental decisions in this organism.
Impact of Sterol Accumulation on Plant Phenotypes
In plants, sterol composition is vital for normal growth and development. The accumulation of sterol biosynthetic intermediates, including 4-methylsterols, can cause severe phenotypic changes. nih.gov This underscores a conserved role for the regulation of these compounds across different biological kingdoms.
Identification as a Human Metabolite in Metabolic Pathways
4α-Methylcholest-8-en-3β-ol has been identified as a human metabolite, existing as an intermediate in the complex pathway of cholesterol biosynthesis. hmdb.caebi.ac.uknih.gov Specifically, it is part of the Bloch and Kandutsch-Russell pathways, which are the two main routes for cholesterol synthesis in humans.
Accumulation of Intermediate Sterols in Metabolic Dysregulation
The tightly regulated pathway of cholesterol biosynthesis involves a multitude of enzymatic steps, and disruptions at any of these stages can lead to the accumulation of precursor molecules known as sterol biosynthetic intermediates (SBIs). The buildup of these intermediates, including 4α-methylcholest-8-en-3β-ol, is increasingly recognized as a significant factor in the pathology of various metabolic dysregulations, extending beyond simple cholesterol deficiency. nih.govucsd.edu
Genetic mutations in the enzymes responsible for sterol demethylation or biochemical inhibition of this process can cause a significant buildup of 4-methylsterols and 4,4-dimethylsterols. nih.govucsd.edu This accumulation is not a benign event; it is associated with severe cellular and developmental consequences across different organisms. nih.govucsd.edu The altered sterol profile within cellular membranes can impact their fundamental properties, such as fluidity and permeability. nih.gov
Research has demonstrated that the accumulation of these intermediates has profound physiological effects. For instance, defects in the C4-demethylation process are linked to serious developmental issues. In mice, a deficiency in the NSDHL gene, which is involved in C4-demethylation, leads to the accumulation of 4-methylsterols and results in severe defects in the central nervous system, including the cerebellum, hippocampus, and cerebral cortex, ultimately leading to early postnatal death. nih.gov
Furthermore, the accumulation of specific C4-SBIs has been implicated in modulating the immune system. nih.gov While the precise roles are still being elucidated, it is clear that maintaining the correct balance of sterol intermediates is crucial for normal physiological function.
A compelling example of the clinical relevance of C4-SBI accumulation comes from studies of human genetic disorders. In a rare genetic disease affecting the sterol-C4-demethylation pathway, patients exhibit a dramatic alteration in their plasma sterol profile compared to healthy individuals.
Research Findings on Sterol Intermediates in Metabolic Dysregulation
Detailed analysis of plasma from individuals with a genetic defect in sterol C4-demethylase activity revealed a significant accumulation of 4-methylsterols. This provides direct evidence of the consequences of a bottleneck in the cholesterol synthesis pathway. The following table summarizes key findings from a study comparing plasma sterol levels in these patients with those of healthy controls. nih.gov
Table 1: Plasma Sterol Concentrations in a Genetic C4-Demethylation Disorder vs. Healthy Individuals
| Sterol Analyte | Patient Plasma Concentration (mg/mL) | Healthy Individual Plasma Concentration (mg/mL) | Fold Increase in Patients |
|---|---|---|---|
| 4-Methylsterols | 41-42 | 2.8-3.2 | ~10-fold |
Data sourced from a study on patients with a genetic defect in sterol-C4-demethylation. The ~500-fold increase for total C4-SBIs was reported in the study. nih.gov
The data clearly illustrates the massive buildup of intermediate sterols that occurs when the metabolic pathway is impaired. This accumulation is not limited to a single compound but affects a class of related sterols, highlighting a systemic dysregulation. nih.gov Such findings underscore the importance of measuring non-cholesterol sterols as potential biomarkers for understanding cholesterol metabolism in various metabolic disorders. mdpi.com While disorders like Niemann-Pick disease and Smith-Lemli-Opitz syndrome are known for the accumulation of other specific sterol intermediates, the dramatic increase in 4-methylsterols in C4-demethylation defects provides a clear example of the direct pathological consequences of their accumulation. nih.gov
Regulation of 4α Methylcholest 8 En 3β Ol Metabolism
Transcriptional and Post-Translational Control of Biosynthetic Enzymes
The concentration of 4α-methylcholest-8-en-3β-ol is determined by the activity of the enzymes responsible for its synthesis and subsequent conversion in the cholesterol biosynthesis pathway. This sterol is an intermediate in the C4-demethylation process, which involves a multi-enzyme complex. nih.govmdpi.com
The key enzymes involved in the metabolism of C4-methyl sterols are:
Methylsterol monooxygenase (MSMO1, also known as SC4MOL): This enzyme catalyzes the initial oxidative steps in the removal of the C4-methyl group. mdpi.comuniprot.orgkarger.com
NAD(P)H steroid dehydrogenase-like protein (NSDHL): This enzyme is responsible for the subsequent decarboxylation step. mdpi.combmj.combmj.com
The expression of the genes encoding these enzymes, MSMO1 and NSDHL, is under transcriptional control, primarily by Sterol Regulatory Element-Binding Proteins (SREBPs). jci.orgnih.gov When cellular sterol levels are low, SREBPs are activated and move to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter regions of target genes, including MSMO1 and NSDHL, thereby increasing their transcription. nih.govnih.govyoutube.com
Post-translational control also plays a role. For instance, the stability of some enzymes in the cholesterol synthesis pathway, like HMG-CoA reductase, is regulated by sterol levels through ubiquitin-mediated degradation. nih.gov High levels of sterols, including certain intermediates, can mark these enzymes for degradation by the proteasome. While specific post-translational modifications for MSMO1 and NSDHL are less characterized in the context of feedback regulation, it is a common mechanism for controlling metabolic flux.
Interaction with Nuclear Hormone Receptors (e.g., SREBPs)
Nuclear hormone receptors are critical mediators of lipid homeostasis. The SREBP family of transcription factors are master regulators of the synthesis of cholesterol and fatty acids. jci.orgnih.govnih.gov
The SREBP pathway operates as a sensor of cellular cholesterol levels:
High Cholesterol: When cholesterol is abundant, SREBPs are retained in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig) proteins. nih.govreactome.org This prevents SREBP from reaching the nucleus, and the transcription of lipogenic genes is suppressed. nih.govresearchgate.net
Low Cholesterol: When cholesterol levels fall, the SCAP-SREBP complex is transported to the Golgi apparatus. youtube.com In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. jci.org This releases the active, N-terminal domain of SREBP, which then translocates to the nucleus. nih.govyoutube.com
Gene Activation: In the nucleus, the active SREBP fragment binds to SREs on the promoters of genes involved in cholesterol synthesis, including MSMO1 and NSDHL, and fatty acid synthesis, leading to their increased expression. jci.orgnih.gov
There are different SREBP isoforms with somewhat specialized roles. SREBP-2 preferentially activates genes involved in cholesterol synthesis, while SREBP-1c has a preference for genes required for fatty acid synthesis. jci.orgnih.gov The regulation of 4α-methylcholest-8-en-3β-ol metabolism is therefore primarily under the control of SREBP-2.
Mechanisms of Feedback Inhibition and Feedforward Activation
The cholesterol biosynthetic pathway is a classic example of feedback inhibition. The final product, cholesterol, as well as certain sterol intermediates, can inhibit the pathway to prevent excessive accumulation. nih.govyoutube.com
Feedback Inhibition:
High levels of cholesterol and certain oxysterols promote the binding of the SCAP-SREBP complex to Insig proteins in the ER, halting the proteolytic activation of SREBPs. nih.govreactome.org This leads to decreased transcription of all the SREBP target genes, including MSMO1 and NSDHL, thus reducing the production of 4α-methylcholest-8-en-3β-ol and other cholesterol precursors.
Additionally, high sterol levels can accelerate the degradation of key enzymes like HMG-CoA reductase, the rate-limiting enzyme of the entire pathway. nih.gov Lanosterol (B1674476), a precursor to 4α-methylcholest-8-en-3β-ol, is known to be a potent signal for this degradation. nih.gov
Feedforward Activation:
Feedforward mechanisms in this pathway are less prominent than feedback control. However, the accumulation of certain substrates can sometimes drive subsequent reactions. In the context of C4-demethylation, the production of 4,4-dimethylsterols by upstream enzymes provides the substrate for the MSMO1/NSDHL enzyme complex, thus "feeding forward" the metabolic flux.
In some organisms, specific sterol intermediates have been shown to act as signaling molecules, potentially activating downstream processes. For example, in the nematode C. elegans, methylated sterols can influence developmental pathways by affecting the activity of the nuclear hormone receptor DAF-12. plos.org
Co-regulation with Other Lipid Biosynthetic Pathways (e.g., Fatty Acids)
The synthesis of 4α-methylcholest-8-en-3β-ol, as part of the cholesterol pathway, is tightly co-regulated with fatty acid biosynthesis. This coordination is logical, as both cholesterol and fatty acids are essential components of cell membranes and are often required in balanced amounts for cell growth and proliferation.
The central point of this co-regulation is the SREBP system. jci.orgnih.gov
SREBP-1 isoforms (particularly SREBP-1c) are potent activators of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). nih.govresearchgate.net
SREBP-2 is the primary activator of cholesterogenic genes. jci.orgnih.gov
Although there is some preference, there is also significant overlap in the genes they regulate. Both SREBP-1 and SREBP-2 can activate genes in both pathways, ensuring a coordinated response to the cell's lipid requirements. jci.orgresearchgate.net The activation of the entire SREBP system by low sterol levels ensures that when the cell needs to synthesize cholesterol, it also ramps up the production of fatty acids, providing the necessary building blocks for membranes and for the esterification of cholesterol for storage. nih.govnih.gov This coordinated regulation prevents potentially toxic imbalances between different lipid classes. nih.gov
Genetic and Environmental Modulators of 4α-Methylcholest-8-en-3β-ol Levels
The levels of 4α-methylcholest-8-en-3β-ol can be significantly altered by both genetic defects and various environmental factors.
Genetic Modulators: Mutations in the genes encoding the enzymes that metabolize C4-methyl sterols lead to the accumulation of these intermediates, including 4α-methylcholest-8-en-3β-ol. These genetic defects result in rare inborn errors of metabolism.
MSMO1 Deficiency: Autosomal recessive loss-of-function mutations in the MSMO1 gene cause a rare disorder characterized by the accumulation of methylsterols. karger.comern-ithaca.eukarger.com This condition, also known as SC4MOL deficiency, can lead to a range of clinical features including psoriasiform dermatitis, congenital cataracts, microcephaly, and developmental delay. uniprot.orguniprot.org
CHILD Syndrome: This X-linked dominant disorder is caused by mutations in the NSDHL gene. bmj.combmj.comstorymd.com Because the gene is on the X chromosome, the condition primarily affects females and is usually lethal in males. nih.gov The enzymatic block leads to the accumulation of C4-methylated sterol intermediates. bmj.com It is characterized by unilateral (one-sided) limb defects and ipsilateral (on the same side) inflammatory skin lesions (ichthyosiform nevus). nih.govmedicaljournals.se
Table 4.1: Genetic Disorders Affecting C4-Methylsterol Metabolism
| Disorder | Gene | Inheritance | Key Biochemical Feature |
|---|---|---|---|
| MSMO1 Deficiency | MSMO1 | Autosomal Recessive | Accumulation of methylsterols |
| CHILD Syndrome | NSDHL | X-Linked Dominant | Accumulation of C4-methylated intermediates |
Environmental Modulators: External factors can also influence the activity of the cholesterol synthesis pathway and thereby affect the levels of its intermediates.
Diet: High dietary intake of cholesterol leads to feedback inhibition of the entire cholesterol synthesis pathway, which would decrease the endogenous production of 4α-methylcholest-8-en-3β-ol. nih.gov Conversely, a low-cholesterol diet would stimulate the pathway.
Temperature and Stress: In plants, environmental stressors like extreme temperatures and drought have been shown to alter the composition of phytosterols (B1254722). nih.govmdpi.com While direct data on 4α-methylcholest-8-en-3β-ol in mammals is scarce, cellular stress can impact metabolic pathways. For example, hypoxia (low oxygen) can lead to the accumulation of lanosterol, a precursor, which in turn inhibits HMG-CoA reductase. nih.gov
Research Methodologies and Experimental Approaches for Studying 4α Methylcholest 8 En 3β Ol
Genetic Perturbation and Gene Silencing Studies (e.g., CRISPR, RNAi)
Genetic tools that allow for the precise modification or silencing of genes are fundamental to understanding the metabolic pathways involving 4α-Methylcholest-8-en-3β-ol. By targeting the enzymes responsible for its formation and subsequent conversion, researchers can induce the accumulation or depletion of this compound and observe the consequences.
| Genetic Tool | Mechanism | Application to 4α-Methylcholest-8-en-3β-ol Research | Key Findings from Related Studies |
| CRISPR/Cas9 | Induces permanent, targeted mutations (knockouts) in the DNA of a specific gene. mdpi.com | Creating cell lines or model organisms with a knockout of the gene for the enzyme that metabolizes 4α-Methylcholest-8-en-3β-ol (e.g., SC4MOL) to study the effects of its accumulation. | Disruption of genes like PCSK9 or LDLR in mice leads to significant changes in plasma cholesterol levels, validating the approach for lipid metabolism studies. mdpi.comnih.gov |
| RNAi | Uses small RNA molecules to trigger the degradation of a specific target mRNA, preventing protein synthesis (knockdown). youtube.comyoutube.com | Temporarily silencing the expression of enzymes downstream of 4α-Methylcholest-8-en-3β-ol to confirm its position in the biosynthetic pathway and investigate the function of the accumulating sterol. nih.gov | RNAi-mediated knockdown of SMT1 in Withania somnifera altered the flux of intermediates, reducing certain phytosterols (B1254722) while increasing cholesterol, demonstrating the power of gene silencing to dissect pathway branches. nih.gov |
Application of Enzyme Inhibitors in Metabolic Investigations
Chemical inhibitors that block the activity of specific enzymes offer a complementary approach to genetic methods. They can be applied to cell cultures or model organisms to produce acute and often reversible effects, enabling the study of metabolic flux and the identification of pathway intermediates. mdpi.com
The study of cholesterol biosynthesis has a long history of using enzyme inhibitors to elucidate the pathway. everydaybiochemistry.com For 4α-Methylcholest-8-en-3β-ol, inhibitors targeting the C4-demethylase enzyme complex are particularly relevant. When this multi-enzyme step is blocked, its substrates, including 4,4-dimethyl and 4α-methylsterols, accumulate. nih.gov For example, inhibition of the sterol-C4-methyl-oxidase (SMO) in rats led to the accumulation of 4α-methylcholest-7-en-3β-ol, a closely related C4-methylsterol. nih.gov Similarly, various antifungal, antidepressant, and cardiovascular medications have been found to inhibit different enzymes in the post-lanosterol pathway, leading to the buildup of specific sterol intermediates. mdpi.com
| Inhibitor Class | Target Enzyme (Example) | Effect on Sterol Pathway | Relevance to 4α-Methylcholest-8-en-3β-ol |
| Azole Antifungals | Lanosterol (B1674476) 14α-demethylase (CYP51A1) | Blocks the conversion of lanosterol, leading to accumulation of upstream sterols. | By blocking an early step, these inhibitors alter the entire downstream pathway, impacting the pool of substrates available for conversion to 4α-methylsterols. |
| C4-Demethylase Inhibitors | Sterol C4-methyl-oxidase (SC4MOL) | Prevents the removal of the C4-methyl group, causing the accumulation of 4α-methylsterols. nih.gov | Direct tool to induce the accumulation of 4α-Methylcholest-8-en-3β-ol for functional studies. |
| Statins | HMG-CoA Reductase | Inhibits an early, rate-limiting step in cholesterol synthesis, reducing the overall production of all downstream intermediates. everydaybiochemistry.comresearchgate.net | Provides a baseline of inhibited overall synthesis, against which the effects of more specific downstream inhibitors can be compared. |
Metabolic Tracing and Isotopic Labeling Techniques
Isotopic labeling is a cornerstone of metabolic research, allowing scientists to trace the journey of atoms through complex biochemical pathways. nih.gov In this approach, precursors are synthesized with stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) and introduced into a biological system. nih.gov
To study the biosynthesis of 4α-Methylcholest-8-en-3β-ol, one could supply cells with a labeled precursor like [¹³C]-acetate or [²H]-mevalonate. As the cells synthesize sterols, the isotopic label is incorporated into the intermediates and final products. By using mass spectrometry to analyze the mass shifts in the resulting sterol pool, researchers can confirm that 4α-Methylcholest-8-en-3β-ol is indeed derived from these precursors and can quantify the rate of its synthesis and turnover. This technique is crucial for mapping metabolic fluxes and understanding how different conditions or mutations affect the flow of metabolites through the cholesterol pathway. nih.gov For example, labeling with deuterium (B1214612) oxide (D₂O) allows the deuterium to equilibrate with body water and subsequently label a wide range of molecules, including lipids, providing a measure of their synthesis rates. youtube.com
Advanced Sterol Profiling and Metabolomics (excluding basic identification methods)
Beyond identifying single compounds, advanced analytical techniques aim to provide a comprehensive, quantitative snapshot of the entire sterol profile, or "sterolome." nih.gov
Untargeted metabolomics, often referred to as sterolomics in this context, uses high-resolution mass spectrometry (MS) to detect and quantify as many sterols as possible in a sample simultaneously. nih.gov This global profiling approach can reveal unexpected changes in the sterolome in response to genetic perturbation, drug treatment, or disease. nih.gov For instance, an untargeted analysis of cells where a gene related to 4α-Methylcholest-8-en-3β-ol metabolism has been knocked out could reveal not only the expected accumulation of this compound but also compensatory changes in other lipid classes. These studies often rely on liquid chromatography-mass spectrometry (LC-MS/MS) for its high sensitivity and specificity in analyzing complex biological samples. creative-proteomics.comnih.gov
The precise structure of sterols, including the stereochemistry of methyl groups and hydroxyl functions, is critical for their biological activity. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying sterol isomers, but it requires that the non-volatile sterols first be chemically modified into volatile derivatives. nih.govnih.gov
The most common derivatization strategy is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. mdpi.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to carry out this reaction, often at elevated temperatures. mdpi.comresearchgate.net This process increases the volatility of the sterols, allowing them to be analyzed by GC-MS, which provides excellent chromatographic separation of closely related isomers. nih.govresearchgate.net This technique is indispensable for distinguishing 4α-Methylcholest-8-en-3β-ol from other methylsterol isomers that may be present in a biological sample.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Purpose |
| BSTFA / MSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether mdpi.com | GC-MS | Increases volatility and thermal stability for gas chromatography, allowing for separation and identification of sterol isomers. nih.govnih.gov |
| O-methylhydroxylamine | Carbonyl (C=O) | Methyloxime (MO) nih.gov | GC-MS | Used in combination with silylation to analyze ketosterols, which are also intermediates in the pathway. nih.govresearchgate.net |
Utilization of Model Organisms for Mechanistic Elucidation
The study of fundamental cellular processes, including sterol biosynthesis, often relies on model organisms whose genetics and physiology are well-understood and easily manipulated.
Saccharomyces cerevisiae (Yeast): Yeast is a premier model eukaryote for studying lipid metabolism. nih.govdocumentsdelivered.com Although yeast synthesizes ergosterol (B1671047) instead of cholesterol, the basic enzymatic steps in the sterol pathway are highly conserved. portlandpress.commdpi.com Researchers can create yeast mutants for nearly any gene in the pathway to study the function of specific enzymes and identify accumulating intermediates. portlandpress.com "Humanized" yeast models, where yeast genes are replaced with their human counterparts, can be engineered to produce cholesterol, providing a powerful platform for studying human sterol metabolism and for screening drugs that target the pathway. acib.at
Drosophila melanogaster (Fruit Fly): The fruit fly is another valuable model, particularly because it cannot synthesize cholesterol and must obtain it from its diet. nih.gov This makes it an excellent system for studying cholesterol transport, metabolism, and homeostasis. The Drosophila genome contains orthologs for many human genes involved in these processes, and its powerful genetic toolkit allows for in-depth functional analysis. nih.gov
Mouse Models: Mouse models are critical for understanding the physiological consequences of altered sterol metabolism in a mammalian system. nih.gov Genetic mouse models exist for several human disorders of cholesterol biosynthesis, such as Smith-Lemli-Opitz syndrome (SLOS), which is caused by a defect in the final enzyme of the pathway. nih.govresearchgate.net Studying these mice allows researchers to investigate how the accumulation of specific sterol intermediates, which could include 4α-methylsterols under certain genetic blocks, contributes to the pathology of the disease. nih.gov
Saccharomyces cerevisiae as a Genetic Model
The budding yeast, Saccharomyces cerevisiae, serves as a premier model organism for the genetic and biochemical dissection of sterol biosynthesis, owing to its well-characterized genome, ease of genetic manipulation, and conserved metabolic pathways with higher eukaryotes. nih.gov Its sterol biosynthesis pathway, which produces ergosterol instead of cholesterol, involves a series of enzymatic steps analogous to those in mammals and plants, including the demethylation of C-4 methylsterols. nih.govmdpi.com
A key enzyme in this process is the C-4 sterol methyl oxidase, encoded by the ERG25 gene. nih.govnih.gov This enzyme is essential for the removal of the two methyl groups at the C-4 position of the sterol ring, a critical step in the maturation of sterols. nih.govnih.gov Genetic studies involving the disruption or mutation of ERG25 have been instrumental in understanding the function of this enzyme and the consequences of accumulating its substrates.
For instance, the creation of an erg25 null mutant, which is auxotrophic for ergosterol, results in the accumulation of the substrate for the C-4 methyl oxidase, 4,4-dimethylzymosterol. nih.govyeastgenome.org This accumulation highlights the essential role of ERG25 in the sterol biosynthetic pathway. Furthermore, the amenability of yeast to genetic engineering has allowed for the creation of strains that produce specific sterol intermediates. By deleting genes such as ERG25 and others in the ergosterol pathway, researchers can generate strains that accumulate desired meiosis-activating sterols (MAS), such as 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol (T-MAS). figshare.com
The study of such mutants provides a powerful platform to investigate the function of specific sterol intermediates and the enzymes that metabolize them. The ability to control sterol production and uptake in yeast makes it an invaluable tool for elucidating the roles of compounds like 4α-Methylcholest-8-en-3β-ol in cellular processes. nih.gov
Table 1: Impact of Gene Mutations on Sterol Profiles in Saccharomyces cerevisiae
| Gene/Mutation | Function of Gene Product | Observed Effect on Sterol Profile | Reference(s) |
| erg25 | C-4 sterol methyl oxidase | Accumulation of 4,4-dimethylzymosterol | nih.govyeastgenome.org |
| erg25Δ hem1Δ | C-4 sterol methyl oxidase, δ-aminolevulinate synthase | Production of 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol (T-MAS) | figshare.com |
| erg26-1 | 3β-hydroxysteroid dehydrogenase/C4-decarboxylase | Inefficient growth supported by C4-SBIs | nih.gov |
| erg29 loss of function | Modulator of SMO/ERG25 | Accumulation of C4-SBIs, affected cell viability | nih.gov |
Plant Models (e.g., Arabidopsis thaliana, Nicotiana benthamiana) for Phytosterol Studies
Plant models, particularly Arabidopsis thaliana and Nicotiana benthamiana, have been instrumental in elucidating the biosynthesis and function of phytosterols, which are structurally diverse and essential for plant growth and development. scispace.com The study of these models has provided significant insights into the role of 4α-methylsterol intermediates in the broader context of plant sterol metabolism.
In plants, the removal of the two methyl groups at the C-4 position of the sterol nucleus is a critical process for the synthesis of functional phytosterols. scispace.com This demethylation is catalyzed by a complex of enzymes, including sterol 4α-methyl oxidases (SMOs). scispace.com Unlike in animals and fungi where the two C-4 methyl groups are removed sequentially early in the pathway, in plants, the removal of the first and second methyl groups occurs at distinct steps. scispace.com
Arabidopsis thaliana has been a key model for identifying the genes involved in this process. Two distinct families of SMOs, SMO1 and SMO2, have been identified and characterized. nih.govnih.gov Genetic studies using smo mutants have revealed the essential roles of these enzymes. For example, smo1-1 smo1-2 double mutants are embryo lethal, demonstrating the critical function of the SMO1 family in early development. nih.govnih.gov These mutants accumulate 4,4-dimethylsterols, highlighting the role of SMO1 in the first C-4 demethylation step. nih.gov
Nicotiana benthamiana has been widely used for virus-induced gene silencing (VIGS), a powerful technique for transiently silencing specific genes and observing the resulting phenotype. researchgate.netresearchgate.netnih.govnih.gov VIGS has been successfully applied to study the function of SMOs. Silencing of SMO2 in N. benthamiana leads to a significant accumulation of 4α-methyl-Δ7-sterols, such as 24-ethylidenelophenol and 24-ethyllophenol, providing clear evidence that the SMO2 family is responsible for the second C-4 demethylation step. scispace.com
Table 3: Effects of Altered SMO Function on Sterol Profiles in Plant Models
| Plant Model | Genetic Modification/Treatment | Key Sterol Profile Change | Phenotypic Consequence | Reference(s) |
| Arabidopsis thaliana | smo1-1 smo1-2 double mutant | Dramatic accumulation of 4,4-dimethylsterols | Embryo lethal | nih.govnih.gov |
| Nicotiana benthamiana | VIGS of SMO1 | Accumulation of 4,4-dimethylsterols | - | scispace.com |
| Nicotiana benthamiana | VIGS of SMO2 | Large accumulation of 4α-methyl-Δ7-sterols | - | scispace.com |
Future Directions and Emerging Research Avenues in 4α Methylcholest 8 En 3β Ol Research
Deeper Elucidation of Stereospecific Enzymatic Mechanisms
The biosynthesis and metabolism of 4α-methylcholest-8-en-3β-ol are governed by a series of highly specific enzymatic reactions. While the canonical C4-demethylation pathway is well-documented, recent discoveries are challenging long-held assumptions and opening new avenues for investigation.
In most eukaryotes, the removal of the C4-methyl groups involves a multi-enzyme complex known as the C4-demethylation complex (C4DMC). nih.govnih.gov This process requires the sequential action of three distinct enzymes located in the endoplasmic reticulum: a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a sterone ketoreductase (SKR). nih.gov The SMO enzyme initiates the process by oxidizing the 4α-methyl group. nih.gov In plants, two distinct SMO activities have been characterized through studies with microsomal fractions from Zea mays, indicating a complex regulatory environment. nih.gov
A significant emerging area of research is the existence of alternative enzymatic pathways. Recent studies have identified a novel sterol C4-methyltransferase (STRM-1) in the nematode Caenorhabditis elegans and the dinoflagellate Breviolum minutum that catalyzes the direct methylation of the sterol nucleus at the C4 position. nih.govnih.govacs.org The enzyme from B. minutum is particularly noteworthy as it can produce both 4α- and 4β-methyl sterols, a finding which suggests that the biological origins of 4β-methyl steranes in geological sediments may need to be reconsidered. nih.govacs.org This discovery of a methylating enzyme, as opposed to a demethylating one, represents a paradigm shift in understanding 4-methyl sterol biosynthesis. acs.org Future research will likely focus on the structural biology of these enzymes to understand the basis for their stereospecificity and substrate preferences, and to search for similar enzymes in other organisms.
| Enzyme/Complex | Function | Organism Type | Key Substrates/Products |
| C4-Demethylation Complex (C4DMC) | Sequential removal of two methyl groups at the C4 position. nih.gov | Eukaryotes (Mammals, Plants, Fungi) | Converts 4,4-dimethylsterols to C4-desmethyl sterols. nih.gov |
| Sterol-4α-methyl oxidase (SMO) | First step in C4-demethylation; oxidizes the 4α-methyl group. nih.gov | Eukaryotes | Acts on 4,4-dimethyl and 4-methyl sterols. nih.gov |
| 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D) | Second step; decarboxylates the oxidized methyl group. nih.gov | Eukaryotes | Acts on 4α-carboxysterols. nih.gov |
| Sterone ketoreductase (SKR) | Final step; reduces the 3-keto group back to a 3β-hydroxyl. nih.gov | Eukaryotes | Acts on 3-keto steroids. nih.gov |
| Sterol Methyltransferase (STRM) | Direct methylation at the C4 position. nih.govacs.org | Dinoflagellates, Nematodes | Produces 4α- and 4β-methyl sterols from desmethyl sterols. acs.org |
Identification of Novel Biological Activities and Downstream Pathways
Beyond its role as a metabolic intermediate, evidence suggests that 4α-methylcholest-8-en-3β-ol and other C4-methylsterol biosynthetic intermediates (C4-SBIs) possess intrinsic biological activities. The accumulation of these compounds, whether through genetic defects or chemical inhibition, leads to significant growth and developmental problems in organisms ranging from yeast to mammals. nih.govnih.gov
In mammals, C4-SBIs are emerging as important signaling molecules, particularly within the immune system. nih.govnih.gov Studies have shown that oxygenated C4-SBIs, such as 4α-carboxy-4β-methylzymosterol, can influence immune system development and lymphoid functions. nih.gov Furthermore, C4-SBIs have been observed to positively affect oligodendrocyte formation and remyelination in mice, highlighting a potential role in the central nervous system. nih.gov In plants, these intermediates are implicated in interfering with major signaling pathways, such as those involving auxin. nih.gov
The discovery of meiosis-activating sterols (MAS), such as FF-MAS and T-MAS which are also intermediates in cholesterol synthesis, further supports the concept that these molecules have specific signaling roles. nih.gov Future research is needed to identify the direct molecular targets of 4α-methylcholest-8-en-3β-ol and related compounds. nih.gov Identifying specific receptors or binding proteins will be crucial to elucidating the downstream pathways they modulate and understanding their function in processes like cell division, development, and cellular stress responses. nih.govelifesciences.orgbiorxiv.org
Inter-Organismal Comparative Biochemical and Evolutionary Studies
The sterol biosynthesis pathway has undergone extensive diversification throughout eukaryotic evolution. nih.govoup.com Comparing the pathways in different organisms provides critical insights into their adaptation and evolutionary history. nih.govoup.com A fundamental divergence in sterol biosynthesis is the initial cyclization of 2,3-oxidosqualene, which forms lanosterol (B1674476) in fungi and animals, and cycloartenol (B190886) in plants and some protists. nih.gov This initial difference sets the stage for distinct series of downstream intermediates. nih.gov
Phylogenomic analyses suggest that the last eukaryotic common ancestor (LECA) already possessed a sophisticated set of enzymes for sterol synthesis and that the evolution of these pathways has primarily occurred through gene loss and tinkering. nih.gov The ability to synthesize sterols is considered a key eukaryotic feature, essential for membrane function and processes like phagocytosis. nih.gov
Recent findings are adding new layers to this evolutionary story. The identification of a sterol methyltransferase (STRM) in dinoflagellates that produces both 4α- and 4β-methyl sterols challenges the long-standing view that 4α-methyl steranes found in geological records are exclusively derived from partial demethylation. nih.govacs.org This discovery implies that the 4α/4β-methyl sterane ratio used to interpret geological history and identify oil source rocks may need re-evaluation. nih.gov Furthermore, the presence of sterol synthesis capabilities in a few bacteria, likely acquired via horizontal gene transfer from eukaryotes, highlights the complex evolutionary journey of these pathways. oup.comnih.gov Future comparative studies, particularly in diverse protists and algae, will continue to refine our understanding of the origin and diversification of sterol metabolism across the tree of life. oup.comoup.com
Development of Advanced Methodologies for In Situ Analysis
The accurate analysis of sterols like 4α-methylcholest-8-en-3β-ol from complex biological matrices presents a significant analytical challenge. biotage.com Traditional methods often involve laborious and time-consuming steps such as saponification, liquid-liquid extraction (LLE) with hazardous solvents, and derivatization. biotage.commdpi.com These conventional techniques limit the throughput and availability of sterol measurements in many research and clinical settings. biotage.com
Recent advancements in analytical chemistry are providing more efficient and robust solutions for sterol analysis. Supported liquid extraction (SLE) has emerged as a powerful alternative to LLE. biotage.commdpi.com The SLE technique utilizes an inert solid support onto which the aqueous sample is loaded; an immiscible organic solvent then elutes the analytes of interest, avoiding the formation of emulsions and simplifying the extraction process. biotage.com This method significantly reduces sample handling and solvent consumption. mdpi.com
Coupling these advanced extraction techniques with powerful analytical platforms like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often connected to mass spectrometry (MS), allows for highly sensitive and specific quantification. mdpi.comlipidmaps.orgnih.gov HPLC-MS/MS, in particular, enables the quantitative determination of free sterols directly from prepared samples. biotage.com The use of supercritical fluid extraction (SFE) is another advanced technique being explored, which can be coupled online with chromatography for even better separation and analysis. nih.gov The continued development of these methodologies will be essential for accurately determining the localization and concentration of 4α-methylcholest-8-en-3β-ol in specific tissues and cellular compartments, which is key to understanding its biological functions.
| Methodology | Principle | Advantages | Limitations |
| Conventional LLE | Partitioning of analytes between two immiscible liquid phases. biotage.com | Well-established. | Labor-intensive, time-consuming, uses hazardous solvents, prone to emulsion formation. biotage.commdpi.com |
| Solid-Phase Extraction (SPE) | Separation based on affinity of analytes for a solid sorbent. lipidmaps.org | Good for cleanup and fractionation. | Can require method development for specific analytes. |
| Supported Liquid Extraction (SLE) | A form of LLE where the aqueous sample is absorbed on an inert support. biotage.com | Fast, simple (load-wait-elute), avoids emulsions, reduces solvent use. biotage.commdpi.com | Sample must be free of moisture. nih.gov |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. biotage.com | High sensitivity, high specificity, allows for quantitative analysis of multiple sterols. biotage.comlipidmaps.org | Requires sophisticated instrumentation. |
| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure (e.g., CO2). nih.govnih.gov | Environmentally friendly ("green"), can be coupled online with chromatography. nih.gov | High initial equipment cost. |
Investigation of 4α-Methylcholest-8-en-3β-ol in Emerging Biological Systems
While sterol synthesis is a hallmark of eukaryotes, the discovery of sterol production and utilization in some bacteria is opening a fascinating new frontier of research. nih.govosti.gov The aerobic methanotroph Methylococcus capsulatus was the first bacterium identified to synthesize sterols, producing a mixture of C-4 methylated sterols that are distinct from those typically found in eukaryotes. elifesciences.orgbiorxiv.orgosti.gov
A key question in this emerging field is how these bacteria transport and localize sterols. Recent studies in M. capsulatus have identified novel proteins that appear to be part of a dedicated transport system for moving C-4 methylated sterols from their site of synthesis in the cytosol to the outer membrane. elifesciences.orgbiorxiv.org Quantitative binding analyses have revealed a remarkable specificity of these transport proteins for 4-methylsterols. elifesciences.orgbiorxiv.orgosti.gov The crystal structures of these bacterial sterol-binding proteins are strikingly different from their eukaryotic counterparts, suggesting they form a distinct transport system that evolved independently. elifesciences.orgbiorxiv.org
Bioinformatic analyses indicate that similar transporters are widespread in bacterial genomes, including in pathogenic species that are known to acquire sterols from their eukaryotic hosts. elifesciences.orgbiorxiv.org This suggests that understanding these bacterial sterol transport systems could be critical for developing new strategies to combat infectious diseases. Future investigation into the function of 4α-methylcholest-8-en-3β-ol and related compounds in these "non-traditional" biological systems may reveal entirely new roles for these molecules, potentially beyond membrane structure, in processes unique to the bacterial domain. elifesciences.orgbiorxiv.org
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying 4α-methylcholest-8-en-3β-ol in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is preferred for precise identification due to the compound’s structural complexity and low natural abundance . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for resolving stereochemical ambiguities in the cholestane backbone . For quantification, isotope dilution assays using deuterated analogs improve accuracy in lipidomic studies .
Q. How does 4α-methylcholest-8-en-3β-ol fit into the cholesterol biosynthesis pathway, and what experimental models validate its role?
- Methodological Answer : The compound is a downstream intermediate in the lanosterol-to-cholesterol pathway. In vitro assays using rat liver microsomes or yeast mutants (e.g., Saccharomyces cerevisiae ergosterol biosynthesis mutants) are employed to track its enzymatic conversion via GC-MS. Knockout studies of CYP51A1 or SC4MOL genes disrupt its formation, confirming its metabolic position .
Q. What are the challenges in synthesizing 4α-methylcholest-8-en-3β-ol, and how are stereochemical impurities minimized?
- Methodological Answer : The synthesis requires regioselective methylation at C4α and stereochemical control at C3β. A three-step approach is common: (1) lanosterol oxidation to introduce the 8-en-3β-ol moiety, (2) Grignard methylation with chiral catalysts to ensure α-configuration, and (3) purification via reverse-phase HPLC to remove Δ7 or Δ9 isomers .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 4α-methylcholest-8-en-3β-ol in cancer cell lines be resolved?
- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC variations) often stem from differences in cell membrane permeability or lipid raft composition. Standardizing lipid delivery systems (e.g., methyl-β-cyclodextrin carriers) and controlling for endogenous sterol levels via LC-MS profiling can reduce variability . Triangulating results across multiple cell lines (e.g., HepG2 vs. MCF-7) and using siRNA knockdowns of sterol transporters (e.g., ABCG8) further clarify mechanisms .
Q. What experimental strategies are effective for studying the compound’s stability under oxidative or thermal conditions?
- Methodological Answer : Accelerated stability testing via thermogravimetric analysis (TGA) and oxidative stress simulations (e.g., HO exposure) are used. For oxidative degradation, electron paramagnetic resonance (EPR) identifies radical intermediates, while LC-MS monitors decomposition products like 4α-methylcholest-8-en-3-one . Storage recommendations include inert atmospheres (argon) and antioxidants (BHT) to prevent autoxidation .
Q. How can computational modeling improve understanding of 4α-methylcholest-8-en-3β-ol’s interactions with lipid bilayers or enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) predict membrane insertion dynamics and bilayer perturbation effects. Docking studies (AutoDock Vina) against cytochrome P450 enzymes (e.g., CYP51A1) identify binding poses and steric clashes caused by the 4α-methyl group . Hybrid QM/MM calculations elucidate catalytic mechanisms of methyltransferases involved in its biosynthesis .
Q. What are the limitations of current in vivo models for tracking 4α-methylcholest-8-en-3β-ol metabolism, and how can they be addressed?
- Methodological Answer : Rodent models often fail to replicate human sterol metabolism due to differences in CYP enzyme expression. Humanized liver mouse models (e.g., FRG KO mice) or organoid-based systems improve translational relevance. Stable isotope labeling (e.g., -acetate pulse-chase) combined with MALDI imaging tracks tissue-specific distribution and turnover rates .
Methodological Considerations for Data Interpretation
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Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) and meta-analyses of public lipidomics datasets (e.g., LIPID MAPS) .
05 文献检索Literature search for meta-analysis02:58
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Experimental Design : Use factorial designs to isolate variables (e.g., pH, temperature) affecting enzymatic reactions in biosynthesis studies .
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Data Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw spectral data in repositories like MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

